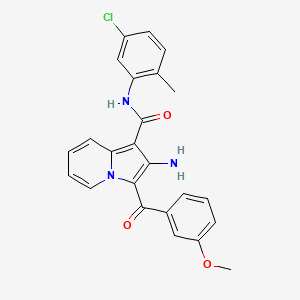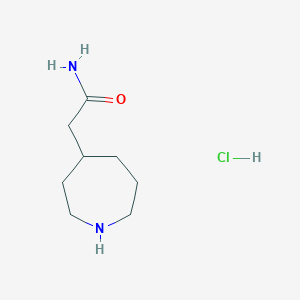![molecular formula C19H17ClN2O2S B2515600 N-(2-{[2-(4-Chlorphenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamid CAS No. 866018-32-8](/img/structure/B2515600.png)
N-(2-{[2-(4-Chlorphenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the field of organic chemistry and medicinal chemistry. The related compounds in the provided papers involve thiazole rings and chlorophenyl groups, which are common in the synthesis of molecules with potential biological activity, such as anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods and the use of different organic solvents and reagents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process involving acetylation, esterification, and ester interchange steps . These methods provide a framework for the synthesis of complex molecules, including the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) computational methods. For example, the structure of a related compound was determined by X-ray diffraction and showed that the crystal has two independent molecules in the asymmetric unit . These techniques are essential for confirming the molecular geometry and understanding the conformational flexibility of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are typically substitution reactions, where different functional groups are introduced into the molecule. The reaction conditions, such as temperature, reaction time, and feed composition, are optimized to achieve the desired yield . These reactions are crucial for the formation of the desired acetamide derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and elemental analysis. The vibrational frequencies, NMR chemical shift values, and molecular electrostatic potential (MEP) distribution are calculated to understand the properties of the molecules . Additionally, the non-linear optical properties and frontier molecular orbitals (FMOs) are analyzed to predict the reactivity and stability of the compounds . These analyses provide insights into the behavior of the molecules under different conditions and their potential applications.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die dem vorliegenden ähnlich sind, wie z. B. N-(4-(4-Bromphenyl)thiazol-2-yl)-2-chloracetamid-Derivate, haben eine vielversprechende antibakterielle Aktivität gezeigt. Sie erwiesen sich als wirksam gegen sowohl grampositive als auch gramnegative Bakterienarten .
Antitumoraktivität
Diese Verbindungen wurden auch auf ihre Antitumoraktivität hin untersucht. Insbesondere zeigten sie Wirksamkeit gegen die östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinie (MCF7) .
Antivirale Aktivität
Indolderivate, die eine ähnliche Struktur wie die vorliegende Verbindung aufweisen, haben verschiedene biologische Aktivitäten gezeigt, darunter antivirale Eigenschaften .
Entzündungshemmende Aktivität
Indolderivate haben auch entzündungshemmende Eigenschaften gezeigt . Dies macht sie potenziell nützlich für die Behandlung von Krankheiten, die durch Entzündungen gekennzeichnet sind.
Antioxidative Aktivität
Die antioxidative Aktivität von Indolderivaten könnte bei der Bekämpfung von oxidativem Stress hilfreich sein, der an vielen Krankheiten beteiligt ist .
Antidiabetische Aktivität
Indolderivate haben ein Potenzial für die Behandlung von Diabetes gezeigt, was auf eine weitere mögliche Anwendung dieser Verbindungen hindeutet .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-18(25-19(21-12)14-7-9-15(20)10-8-14)11-24-17-6-4-3-5-16(17)22-13(2)23/h3-10H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSPAZCDUQUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

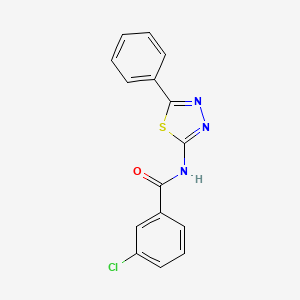
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

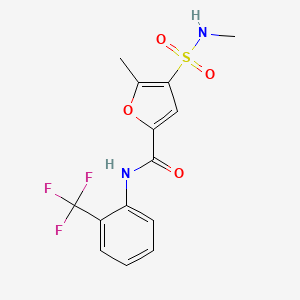
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
amine hydrochloride](/img/structure/B2515528.png)
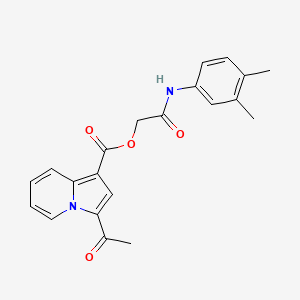
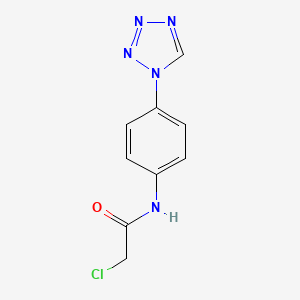
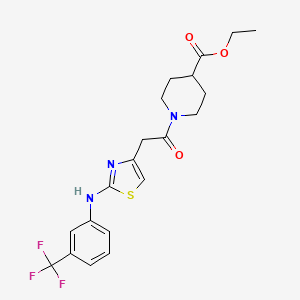
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)
